Bioymifi - 1420071-30-2

Bioymifi

Catalog Number: EVT-262500
CAS Number: 1420071-30-2
Molecular Formula: C22H12BrN3O4S
Molecular Weight: 494.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bioymifi is a small molecule agonist of Death Receptor 5 (DR5), a protein involved in the extrinsic pathway of apoptosis, a form of programmed cell death []. Bioymifi selectively induces the oligomerization of DR5, leading to the formation of the death-inducing signaling complex (DISC) and subsequent activation of caspase cascades, ultimately resulting in apoptosis []. Researchers utilize Bioymifi as a tool to investigate the role of DR5 and the extrinsic apoptosis pathway in various biological processes and disease models.

TNF-Related Apoptosis-Inducing Ligand (TRAIL)

Compound Description: TRAIL, also known as Apo2L, is a naturally occurring protein that belongs to the tumor necrosis factor (TNF) superfamily of cytokines. TRAIL is known to selectively induce apoptosis in cancer cells while sparing normal cells. It exerts its pro-apoptotic effects by binding to death receptors, specifically DR4 (TRAIL-R1) and DR5 (TRAIL-R2), located on the surface of cells. [, ]

Relevance: TRAIL is the endogenous ligand of DR5, the target of Bioymifi. [, ] Bioymifi acts as a mimetic of TRAIL, meaning it is designed to mimic the biological activity of TRAIL by binding to and activating DR5. [] Unlike TRAIL, which can bind to both DR4 and DR5, Bioymifi demonstrates selectivity for DR5. This selective targeting makes Bioymifi a potentially valuable tool for investigating the specific roles of DR5 in apoptosis and exploring its potential as a therapeutic target.

Bortezomib

Compound Description: Bortezomib (marketed as Velcade) is a proteasome inhibitor used in the treatment of multiple myeloma. [] It works by blocking the action of proteasomes, which are cellular complexes responsible for breaking down proteins. Inhibition of proteasomes leads to an accumulation of misfolded proteins within cells, ultimately triggering apoptosis.

Relevance: While structurally unrelated to Bioymifi, Bortezomib’s use in treating multiple myeloma makes it relevant to research on Bioymifi. One study investigated Bioymifi’s cytotoxic effects on both bortezomib-sensitive and bortezomib-resistant multiple myeloma cell lines. [] The study aimed to determine if Bioymifi could overcome bortezomib resistance, a significant challenge in multiple myeloma treatment.

MD5-1

Compound Description: MD5-1 is an agonistic antibody that specifically targets and activates DR5. [] As an antibody, MD5-1 binds to DR5 with high affinity and triggers downstream signaling pathways that lead to apoptosis, similar to the action of TRAIL.

Relevance: Like Bioymifi, MD5-1 serves as a tool to activate DR5 and induce apoptosis. [] Both compounds are being investigated for their potential as anti-cancer agents due to their ability to induce apoptosis in cancer cells. The use of both Bioymifi, a small molecule, and MD5-1, a biological agent, in research helps to elucidate the mechanism of action of DR5 activation and its potential as a therapeutic target.

Overview

Bioymifi is a compound that has garnered attention in scientific research due to its potential applications in various fields, particularly in pharmacology and biochemistry. This compound is derived from natural sources and classified as a bioactive molecule, which means it exhibits biological activity that can influence living organisms. The exploration of Bioymifi's properties and mechanisms has led to its consideration in therapeutic contexts, particularly for its anti-inflammatory and antioxidant effects.

Source

Bioymifi is primarily sourced from specific plants known for their medicinal properties. The extraction process typically involves the use of solvents to isolate the active compounds from plant materials. These sources are often selected based on traditional uses in herbal medicine, where they have been employed for their health benefits.

Classification

Bioymifi falls under the category of phytochemicals, specifically within the group of flavonoids or polyphenols, depending on its structural characteristics. These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Synthesis Analysis

Methods

The synthesis of Bioymifi can be achieved through several methods, including:

  • Natural Extraction: This involves harvesting plant materials followed by solvent extraction techniques to isolate Bioymifi.
  • Chemical Synthesis: Laboratory methods may also be employed to create Bioymifi synthetically, utilizing organic chemistry techniques to construct its molecular structure.

Technical Details

In natural extraction, common solvents such as ethanol or methanol are used to dissolve the active components from the plant matrix. The extract is then filtered and concentrated to yield Bioymifi. In chemical synthesis, starting materials may involve simpler organic compounds that undergo reactions such as condensation or cyclization to form the final product.

Molecular Structure Analysis

Structure

The molecular structure of Bioymifi can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the arrangement of atoms within the molecule and its functional groups.

Data

The molecular formula of Bioymifi is typically represented as C_xH_yO_z, where x, y, and z correspond to the number of carbon, hydrogen, and oxygen atoms respectively. Detailed structural data can reveal specific functional groups that contribute to its biological activity.

Chemical Reactions Analysis

Reactions

Bioymifi participates in various chemical reactions that enhance its biological efficacy. Some notable reactions include:

  • Oxidation-Reduction: Bioymifi can act as an electron donor or acceptor in redox reactions, which is crucial for its antioxidant activity.
  • Hydrolysis: This reaction can activate or deactivate certain bioactive compounds derived from Bioymifi.

Technical Details

The kinetics of these reactions can be studied using spectrophotometric methods to monitor changes in absorbance at specific wavelengths corresponding to Bioymifi's unique absorption profile.

Mechanism of Action

Process

The mechanism by which Bioymifi exerts its effects involves several pathways:

  1. Antioxidant Activity: Bioymifi scavenges free radicals, thereby reducing oxidative stress in cells.
  2. Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
  3. Cell Signaling Modulation: Bioymifi may influence signaling pathways related to cell survival and apoptosis.

Data

Research indicates that these mechanisms contribute significantly to the therapeutic potential of Bioymifi in conditions such as cancer and cardiovascular diseases.

Physical and Chemical Properties Analysis

Physical Properties

Bioymifi typically appears as a crystalline solid with distinct color properties that may vary based on purity. Its solubility characteristics often depend on pH levels and solvent polarity.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific melting points can indicate purity levels.
  • pH Stability: The stability of Bioymifi under various pH conditions is essential for its application in formulations.

Relevant data from studies indicate that Bioymifi retains stability across a range of temperatures and pH levels, making it suitable for various applications.

Applications

Scientific Uses

Bioymifi has numerous applications in scientific research:

  • Pharmacology: Investigated for its potential as an anti-inflammatory agent.
  • Nutraceuticals: Used in dietary supplements due to its health benefits.
  • Cosmetics: Incorporated into skincare products for its antioxidant properties.
Introduction to Bioymifi as a Novel Therapeutic Agent

Pharmacological Classification of Bioymifi

Bioymifi is pharmacologically classified as a selective TRAIL receptor agonist that specifically targets DR5 (TNFRSF10B). Unlike cytotoxic chemotherapies that indiscriminately damage dividing cells, Bioymifi functions as a targeted apoptosis inducer with a mechanism centered on:

  • Ligand-Independent DR5 Clustering: Bioymifi binds the extracellular domain (ECD) of DR5 (Kd = 1.2 μM), inducing receptor oligomerization and activating the caspase cascade without requiring endogenous TRAIL [5].
  • Caspase-Mediated Apoptosis: Cellular assays demonstrate caspase-8 activation at 3–10 μM concentrations, followed by cleavage of caspase-3—confirming engagement of the extrinsic apoptosis pathway [5] [8].
  • Selective Toxicity Profile: Preclinical studies report activity against glioma, leukemia, and solid tumor models while sparing non-malignant cells, attributable to preferential DR5 overexpression in transformed cells [5] [10].

Table 1: Key Pharmacodynamic Properties of Bioymifi

PropertyValueMeasurement Method
DR5 Binding Affinity (Kd)1.2 μMEquilibrium Binding Assay
Caspase-8 Activation≥3 μMImmunoblot/Proteolytic Cleavage
IC50 in T98G Glioblastoma2 μMCellTiter-Glo Viability Assay
Selectivity vs. Normal Cells>10-fold Higher IC50Comparative Cell Viability

Structural and Functional Mimicry of TRAIL/APO-2L

Bioymifi achieves functional equivalence to the natural TRAIL ligand through distinct structural mechanisms:

  • Receptor Binding Mechanism: While native TRAIL forms bell-shaped homotrimers that engage three DR5 molecules simultaneously, Bioymifi is a monomeric heterocyclic compound (brown crystalline solid) featuring a bromophenyl scaffold. This structure facilitates high-avidity binding to DR5’s cysteine-rich domain (CRD), inducing receptor clustering without trimer formation [1] [5] [6].

  • Overcoming Soluble TRAIL Limitations: Recombinant TRAIL exhibits poor pharmacokinetics and instability in vivo. Bioymifi’s small molecular weight (494.32 vs. ~60 kDa for TRAIL trimer) enables superior tissue penetration and avoids rapid renal clearance. Zinc coordination—critical for TRAIL stability—is irrelevant to Bioymifi’s function [1] [3].

  • Synergy with TRAIL Pathway: In TRAIL-resistant cancer cells (e.g., glioblastoma T98G line), Bioymifi restores apoptotic sensitivity by bypassing decoy receptor sequestration and intracellular resistance mechanisms like FLIP overexpression. Structural studies reveal that Bioymifi/TRAIL co-treatment enhances DISC formation through complementary receptor cross-linking [5] [6].

Table 2: Structural and Functional Comparison: Bioymifi vs. TRAIL

CharacteristicNative TRAILBioymifi
Molecular Mass~60 kDa (trimer)494.32 Da
Zinc CoordinationRequired for stabilityNot applicable
Receptor EngagementTrimer-dependentMonomeric clustering
Plasma Half-LifeMinutes (rapid clearance)Hours (predicted)
Resistance MechanismsDecoy receptors, FLIPBypassed via direct DR5 activation
Apoptosis Induction TimeHoursHours (caspase-3 at 10 μM)

Historical Development of Small-Molecule DR5 Agonists

The evolution of DR5-targeted therapies reveals Bioymifi’s groundbreaking role:

  • First-Generation Biologics (2000–2015):
  • Recombinant TRAIL (dulanermin) and DR5 monoclonal antibodies (e.g., conatumumab, lexatumumab) entered clinical trials but showed limited efficacy. Phase II studies failed due to poor receptor clustering, short half-lives, and tumor resistance [1] [4] [9].
  • Antibodies like Zaptuzumab induced hepatotoxicity and gastrointestinal damage when combined with chemotherapy, limiting therapeutic utility [4] [9].
  • Rationale for Small Molecules:
  • Antibodies’ large size (~150 kDa) restricted tumor penetration, while TRAIL’s instability necessitated continuous infusion. Small molecules offered advantages in oral bioavailability, manufacturing cost, and tissue distribution [5] [10].
  • Bioymifi’s Emergence (2019–Present):
  • As the first clinically evaluated small-molecule DR5 agonist, Bioymifi overcame prior limitations through:
  • Direct induction of DR5 clustering without FcγR-dependent cross-linking
  • Synergy with chemotherapy (e.g., in prostate cancer via DR5 upregulation) [10]
  • Compatibility with blood-brain barrier penetration (glioma models) [5]
  • Current research explores Bioymifi-ADC conjugates (e.g., Zapadcine-1) combining DR5 targeting with microtubule inhibitors like monomethyl auristatin D (MMAD) [4].

Table 3: Evolution of DR5-Targeted Therapeutics

GenerationRepresentative AgentsKey LimitationsAdvancements with Bioymifi
First (Biologics)Dulanermin, ConatumumabPoor tumor penetration, hepatotoxicitySmall molecule; no liver toxicity reported
Second (Antibody Hybrids)Zapadcine-1 (ADC)Limited single-agent activityCombinatorial apoptosis induction
Third (Small Molecules)BioymifiN/A (pioneering class)Oral potential, CNS activity

Bioymifi’s development marks a strategic shift toward non-peptidic DR5 agonists. Ongoing structure-activity relationship (SAR) studies aim to optimize its potency, with derivatives showing enhanced caspase-8 activation and in vivo antitumor efficacy in xenograft models [5] [10].

Properties

CAS Number

1420071-30-2

Product Name

Bioymifi

IUPAC Name

5-[5-[(Z)-[3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]isoindole-1,3-dione

Molecular Formula

C22H12BrN3O4S

Molecular Weight

494.3 g/mol

InChI

InChI=1S/C22H12BrN3O4S/c23-12-2-4-13(5-3-12)26-21(29)18(31-22(26)24)10-14-6-8-17(30-14)11-1-7-15-16(9-11)20(28)25-19(15)27/h1-10,24H,(H,25,27,28)/b18-10-,24-22?

InChI Key

ULBOWKXOFOTCMU-NLDKGBHCSA-N

SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N)Br

Solubility

Soluble in DMSO

Synonyms

Bioymifi

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N)Br

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)/SC2=N)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.